![molecular formula C12H9N3Se B12519503 N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine CAS No. 682740-77-8](/img/structure/B12519503.png)
N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms arranged in a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazino derivative of selenazolo[4,5-d]pyrimidine with orthoesters or carbon disulfide in pyridine, followed by S-alkylation . This multistep protocol provides a new insight into the Dimroth rearrangement in both acidic and basic media, leading to the formation of the desired selenazole compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes can be applied to produce this compound in larger quantities. These methods typically involve optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidative cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide in aqueous ethanol leads to the formation of oxazolo[5,4-b]pyridin-2-amines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, orthoesters, carbon disulfide, and various alkylating agents. Reaction conditions often involve the use of solvents such as pyridine and ethanol, as well as specific temperature and pH conditions to facilitate the desired transformations.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the oxidative cyclization reaction mentioned earlier produces oxazolo[5,4-b]pyridin-2-amines, which are effective luminophores emitting in the violet spectral range .
Scientific Research Applications
N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is studied for its potential as a pharmacologically active substance due to its unique structure and biological activity . It has been investigated for its potential use in developing new drugs and therapeutic agents.
In the field of chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity and ability to undergo various chemical transformations make it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways within biological systems. While detailed studies on its exact mechanism are limited, it is believed that the compound exerts its effects through the modulation of enzyme activity and interaction with cellular receptors. The presence of selenium in its structure may also contribute to its biological activity by participating in redox reactions and influencing cellular oxidative stress responses .
Comparison with Similar Compounds
N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine can be compared with other similar compounds, such as N-(2-Bromo-phen-yl)-1,3-selenazolo[5,4-b]pyridin-2-amine . Both compounds share a similar selenazole core structure but differ in their substituents, which can influence their reactivity and biological activity. The unique combination of selenium and nitrogen atoms in this compound distinguishes it from other heterocyclic compounds and contributes to its distinct properties.
List of Similar Compounds
Properties
CAS No. |
682740-77-8 |
|---|---|
Molecular Formula |
C12H9N3Se |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
N-phenyl-[1,3]selenazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C12H9N3Se/c1-2-5-9(6-3-1)14-12-15-10-7-4-8-13-11(10)16-12/h1-8H,(H,14,15) |
InChI Key |
SATMDXOMTNPDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C([Se]2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)

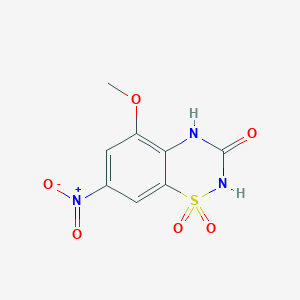

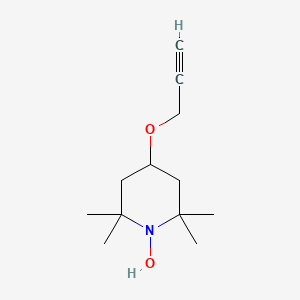
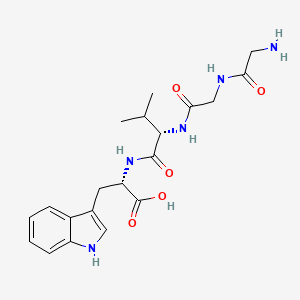
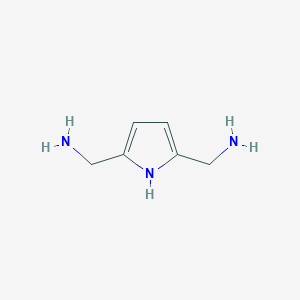

![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)
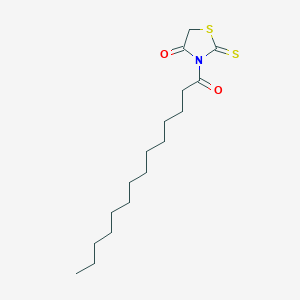
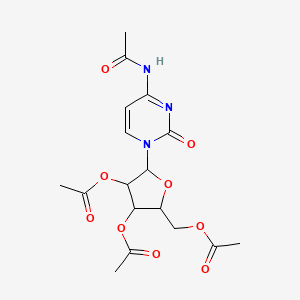
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
